molecular formula C13H9ClFNO3 B6389728 2-CHLORO-5-(4-FLUORO-3-METHOXYPHENYL)NICOTINIC ACID CAS No. 1261903-67-6

2-CHLORO-5-(4-FLUORO-3-METHOXYPHENYL)NICOTINIC ACID

Cat. No.: B6389728
CAS No.: 1261903-67-6
M. Wt: 281.66 g/mol
InChI Key: FATMKEBLFQZDED-UHFFFAOYSA-N
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Description

2-CHLORO-5-(4-FLUORO-3-METHOXYPHENYL)NICOTINIC ACID is a chemical compound that belongs to the class of nicotinic acids It is characterized by the presence of a chlorine atom at the second position, a fluorine atom at the fourth position, and a methoxy group at the third position of the phenyl ring attached to the nicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-5-(4-FLUORO-3-METHOXYPHENYL)NICOTINIC ACID typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated nicotinic acid under palladium catalysis . The reaction conditions usually include the use of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-5-(4-FLUORO-3-METHOXYPHENYL)NICOTINIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a carboxylic acid, while substitution of the chlorine atom can result in various substituted derivatives.

Scientific Research Applications

2-CHLORO-5-(4-FLUORO-3-METHOXYPHENYL)NICOTINIC ACID has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-CHLORO-5-(4-FLUORO-3-METHOXYPHENYL)NICOTINIC ACID involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-CHLORO-5-(4-FLUORO-3-METHOXYPHENYL)NICOTINIC ACID is unique due to its specific substitution pattern on the phenyl ring and the presence of the nicotinic acid core. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-chloro-5-(4-fluoro-3-methoxyphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFNO3/c1-19-11-5-7(2-3-10(11)15)8-4-9(13(17)18)12(14)16-6-8/h2-6H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATMKEBLFQZDED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(N=C2)Cl)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40687576
Record name 2-Chloro-5-(4-fluoro-3-methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40687576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261903-67-6
Record name 2-Chloro-5-(4-fluoro-3-methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40687576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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